Cas no 2680701-97-5 (5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid)

5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid 化学的及び物理的性質
名前と識別子
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- 2680701-97-5
- 5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid
- EN300-28299407
- 5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid
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- インチ: 1S/C18H15NO5S/c20-18(24-12-13-5-2-1-3-6-13)19-17-8-4-7-14-11-15(25(21,22)23)9-10-16(14)17/h1-11H,12H2,(H,19,20)(H,21,22,23)
- InChIKey: WAWFNMBLOQVPSB-UHFFFAOYSA-N
- SMILES: S(C1C=CC2C(=CC=CC=2C=1)NC(=O)OCC1C=CC=CC=1)(=O)(=O)O
計算された属性
- 精确分子量: 357.06709375g/mol
- 同位素质量: 357.06709375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 552
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- XLogP3: 3
5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28299407-2.5g |
5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |
2680701-97-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28299407-0.1g |
5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |
2680701-97-5 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28299407-0.25g |
5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |
2680701-97-5 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28299407-0.5g |
5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |
2680701-97-5 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28299407-5g |
5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |
2680701-97-5 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28299407-0.05g |
5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |
2680701-97-5 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28299407-10.0g |
5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |
2680701-97-5 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28299407-1.0g |
5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |
2680701-97-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28299407-5.0g |
5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |
2680701-97-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28299407-1g |
5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |
2680701-97-5 | 1g |
$1214.0 | 2023-09-07 |
5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid 関連文献
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acidに関する追加情報
5-{(Benzyloxy)carbonylamino}naphthalene-2-sulfonic Acid: A Comprehensive Overview
The compound with CAS No 2680701-97-5, commonly referred to as 5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is notable for its unique structure, which combines a naphthalene backbone with a sulfonic acid group and a benzyloxycarbonylamino substituent. The benzyloxycarbonylamino group imparts distinctive electronic and steric properties, making this compound a versatile building block in various chemical reactions and applications.
Recent studies have highlighted the potential of 5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid in the development of advanced materials, particularly in the realm of optoelectronics. Researchers have explored its ability to act as a precursor for the synthesis of novel π-conjugated systems, which are crucial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The naphthalene backbone provides an extended conjugation system, enhancing the compound's electronic properties and making it an attractive candidate for these technologies.
In addition to its role in materials science, this compound has also found applications in medicinal chemistry. The sulfonic acid group introduces ionizable properties, which can be advantageous in drug design for improving bioavailability and targeting specific biological systems. Recent research has focused on its potential as a scaffold for developing new classes of therapeutic agents, particularly in the areas of anticancer and anti-inflammatory therapies.
The synthesis of 5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid involves a multi-step process that typically begins with the preparation of naphthalene derivatives. The introduction of the sulfonic acid group is often achieved through sulfonation reactions, while the benzyloxycarbonylamino substituent is introduced via nucleophilic substitution or coupling reactions. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
One of the most promising areas of research involving this compound is its use in supramolecular chemistry. The combination of its functional groups allows for the formation of self-assembled structures, which have potential applications in nanotechnology and molecular recognition systems. Recent studies have demonstrated its ability to form stable complexes with metal ions, opening new avenues for its use in catalysis and sensing technologies.
Furthermore, the environmental impact of 5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid has been a topic of interest. Researchers have investigated its biodegradability and toxicity profiles, with findings suggesting that it exhibits low toxicity under standard experimental conditions. This makes it a safer alternative to other compounds with similar functionalities but higher environmental risks.
In conclusion, 5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid (CAS No 2680701-97-5) is a versatile and multifaceted compound with applications spanning multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemical research, offering opportunities for innovation in materials science, medicinal chemistry, and beyond. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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